molecular formula C12H8Te B14750084 Dibenzotellurophene CAS No. 244-98-4

Dibenzotellurophene

Cat. No.: B14750084
CAS No.: 244-98-4
M. Wt: 279.8 g/mol
InChI Key: MYKBDDATGWJJOR-UHFFFAOYSA-N
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Description

Dibenzotellurophene is a heterocyclic compound that contains tellurium as the heteroatom within its ring structure. . The compound is part of a broader class of organotellurium compounds, which are known for their distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzotellurophene typically involves the cyclization of carbonyl(vinyl)-substituted benzenes containing a tellurium group. One common method includes the reaction of tellurium tetrachloride with a suitable precursor under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the successful formation of the tellurophene ring.

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adaptations for larger-scale reactions. This includes the use of bulk reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dibenzotellurophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various tellurium-containing derivatives, such as telluroxides, tellurides, and substituted tellurophenes .

Scientific Research Applications

Dibenzotellurophene has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which dibenzotellurophene exerts its effects is primarily through its interaction with various molecular targets. The tellurium atom in the compound can form strong bonds with other elements, facilitating various chemical transformations. These interactions often involve the formation of tellurium-carbon or tellurium-oxygen bonds, which play a crucial role in the compound’s reactivity and stability .

Comparison with Similar Compounds

    Thiophene: Contains sulfur instead of tellurium.

    Selenophene: Contains selenium instead of tellurium.

    Benzothiophene: A sulfur analog of dibenzotellurophene.

    Benzoselenophene: A selenium analog of this compound.

Uniqueness: this compound is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur and selenium analogs. The heavier tellurium atom leads to different reactivity patterns and stability, making this compound a valuable compound for specialized applications in materials science and organic synthesis .

Properties

CAS No.

244-98-4

Molecular Formula

C12H8Te

Molecular Weight

279.8 g/mol

IUPAC Name

dibenzotellurophene

InChI

InChI=1S/C12H8Te/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H

InChI Key

MYKBDDATGWJJOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[Te]2

Origin of Product

United States

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